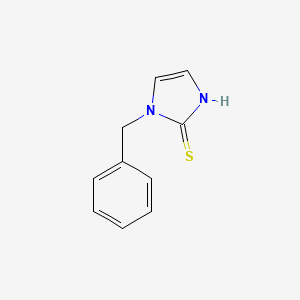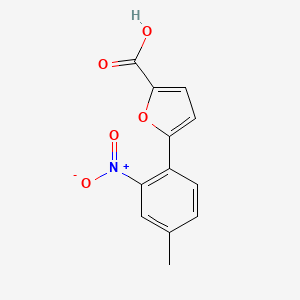
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid, also known as 5-MNPFCA, is a nitrophenyl furan derivative that has been studied extensively as a versatile synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a white, crystalline solid with a molecular weight of 208.2 g/mol and a melting point of 121-123°C. 5-MNPFCA is used as a starting material in the synthesis of a wide range of compounds, including amines, ketones, and other aromatic compounds.
Scientific Research Applications
Antimycobacterial Agents
Research indicates that 5-phenyl-furan-2-carboxylic acids, a category which includes 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid, are promising as antimycobacterial agents. These compounds show potential in interfering with iron homeostasis in mycobacterial species, which is a critical aspect of their pathogenicity. A study highlighted the structural analysis of a fluorinated ester derivative of this compound, which showed significant potency against mycobacteria (Mori et al., 2022).
Antitubercular Agents
5-(4-Nitrophenyl)furan-2-carboxylic acid and its derivatives are identified as innovative potential therapeutics targeting iron acquisition in mycobacterial species, specifically against tuberculosis. Characterization of these compounds included preparation and analysis by various spectroscopic methods (Mori et al., 2022).
Synthesis of Organotin Carboxylates
In a study, a new carboxylic acid derivative was synthesized and used to produce organotin carboxylates. These compounds demonstrated significant in vitro antimicrobial activities against a range of fungi and bacteria. The study also examined the toxicity and biological activity of these compounds (Dias et al., 2015).
Solubility and Thermodynamic Properties
The solubility of derivatives of 5-(nitrophenyl)-furan-2-carboxylic acid in organic solvents like ethyl acetate was studied, with a focus on the enthalpy and entropy of dissolution. This research contributes to understanding the thermodynamic properties of these compounds (Sobechko et al., 2021).
Synthesis of Anilines via Diels−Alder Reaction
A method was developed for the synthesis of polysubstituted anilines using 5-amino-2-furancarboxylic acid methyl ester, which undergoes cycloaddition with dienophiles. This process is significant in organic synthesis and pharmaceutical research (Padwa et al., 1997).
Synthesis of Furan Carboxylic Acids
A study focused on the synthesis of 5-aryl-furan-2-carboxylic acids using ceric ammonium nitrate. This research contributes to the development of new methods in organic synthesis, potentially leading to safer and more efficient production of these compounds (Subrahmanya & Holla, 2003).
Bioactivities from Plant Extracts
Compounds related to furan-2-carboxylic acids, including derivatives isolated from Nicotiana tabacum, showed anti-tobacco mosaic virus activity and moderate cytotoxicity against human tumor cell lines. This indicates potential applications in agricultural and medical fields (Wu et al., 2018).
Mechanism of Action
Target of Action
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid, also known as MNFA, has been a focus of research due to its potential applications in the fields of medicine, pharmacology, and materials science. The primary targets of MNFA are the siderophore-mediated iron acquisition pathways in Mycobacterium tuberculosis . Specifically, it inhibits the salicylate synthase MbtI from M. tuberculosis , which catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), ensuring the supply of iron in Mtb .
Mode of Action
By inhibiting the MbtI enzyme, MNFA disrupts the production of siderophores, which are crucial for iron acquisition in Mtb . This disruption affects the ability of the bacteria to establish and maintain an infection in the host .
Biochemical Pathways
The primary biochemical pathway affected by MNFA is the siderophore-mediated iron acquisition pathway in Mtb . By inhibiting the MbtI enzyme, MNFA disrupts the production of mycobactins and carboxymycobactins . These siderophores play a crucial role in iron acquisition, which is essential for various processes that allow the establishment and maintenance of the infection in the host .
Result of Action
The primary result of MNFA’s action is the disruption of iron homeostasis in Mtb . This disruption affects the ability of the bacteria to establish and maintain an infection in the host . By inhibiting the production of siderophores, MNFA potentially weakens the bacteria’s ability to survive in the host, making it a promising candidate for the development of new antimycobacterial agents .
Properties
IUPAC Name |
5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-7-2-3-8(9(6-7)13(16)17)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSSRIPGQQOYLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350858 |
Source


|
| Record name | 5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55377-91-8 |
Source


|
| Record name | 5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Methyl-2-nitrophenyl)-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
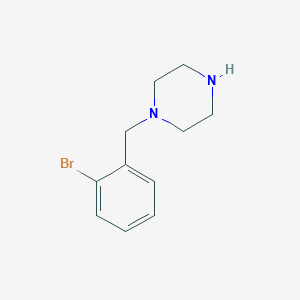



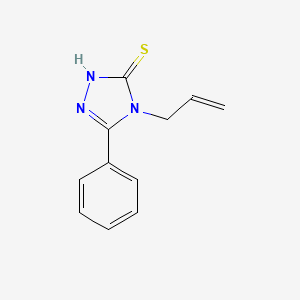
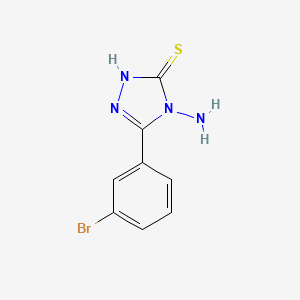


![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)
![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)
![4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269358.png)


